Cas no 286367-76-8 (Chloroacetyl chloride-13C2)
Chloroacetyl chloride-13C2 Chemical and Physical Properties
Names and Identifiers
-
- Chloro(~13~C_2_)acetyl chloride
- Chloroacetyl chloride-13C2
- SCHEMBL1332028
- J-017168
- Chloroacetyl chloride-13C2, 99 atom % 13C, 99% (CP)
- Chloroacetic Acid Chloride-13C2; Chloroacetic Chloride-13C2; Chloroethanoyl Chloride-13C2; Monochloroacetyl Chloride-13C2;
- DA-72174
- 286367-76-8
- DTXSID20745764
- DTXCID00696508
-
- Inchi: 1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1
- InChI Key: VGCXGMAHQTYDJK-ZDOIIHCHSA-N
- SMILES: Cl[13CH2][13C](=O)Cl
Computed Properties
- Exact Mass: 113.9549797g/mol
- Monoisotopic Mass: 113.9549797g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 42.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 1.443 g/mL at 25 °C
- Melting Point: -22 °C(lit.)
- Boiling Point: 105-106 °C(lit.)
- Flash Point: 100 °C
Chloroacetyl chloride-13C2 Security Information
- Hazardous Material transportation number:UN 1752 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 14-23/24/25-35-48/23-50-29
- Safety Instruction: 9-26-36/37/39-45-61-7/8
-
Hazardous Material Identification:
Chloroacetyl chloride-13C2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C363754-10mg |
Chloroacetyl Chloride-13C2 |
286367-76-8 | 10mg |
$ 135.00 | 2023-09-08 | ||
| TRC | C363754-25mg |
Chloroacetyl Chloride-13C2 |
286367-76-8 | 25mg |
$ 270.00 | 2023-09-08 | ||
| TRC | C363754-50mg |
Chloroacetyl Chloride-13C2 |
286367-76-8 | 50mg |
$ 431.00 | 2023-09-08 | ||
| TRC | C363754-100mg |
Chloroacetyl Chloride-13C2 |
286367-76-8 | 100mg |
$ 764.00 | 2023-04-18 |
Chloroacetyl chloride-13C2 Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Chloroacetyl chloride-13C2
Introduction to Chloroacetyl chloride-13C2 (CAS No. 286367-76-8)
Chloroacetyl chloride-13C2, a specialized isotope-labeled compound with the chemical formula C₂H₂ClO, is a valuable tool in the field of pharmaceutical research and biochemical analysis. This compound, identified by its CAS number 286367-76-8, features a deuterium-labeled carbon atom, making it particularly useful for tracing metabolic pathways and studying enzyme kinetics in drug development.
The unique isotopic labeling of Chloroacetyl chloride-13C2 allows researchers to monitor the incorporation of this compound into biological systems with high precision. This capability is especially crucial in the study of protein modifications and the synthesis of complex molecules, where understanding the exact position and fate of labeled atoms can provide insights into reaction mechanisms and metabolic fluxes.
In recent years, the demand for high-purity isotope-labeled compounds has surged due to their applications in various scientific disciplines. Chloroacetyl chloride-13C2 has emerged as a key reagent in the synthesis of labeled peptides and proteins, which are essential for structural biology studies. These studies often require detailed information about the three-dimensional structure and dynamics of biomolecules, which can be effectively achieved using isotopically labeled derivatives.
The pharmaceutical industry has also seen significant benefits from the use of Chloroacetyl chloride-13C2. In drug discovery and development, this compound serves as a versatile intermediate for the synthesis of labeled analogs of potential therapeutic agents. By incorporating deuterium-labeled carbons, researchers can study the pharmacokinetics and metabolic stability of new drugs more accurately. This approach helps in optimizing drug candidates before they enter clinical trials, thereby reducing the time and cost associated with drug development.
One of the most compelling applications of Chloroacetyl chloride-13C2 is in the field of metabolic labeling. This technique involves introducing labeled compounds into living systems to track the flow of molecules through metabolic pathways. Such studies are fundamental for understanding disease mechanisms and developing targeted therapies. For instance, researchers have used isotopically labeled chloroacetyl derivatives to investigate the role of specific enzymes in cancer metabolism, providing new insights into potential therapeutic targets.
The synthesis of Chloroacetyl chloride-13C2 requires precise control over reaction conditions to ensure high isotopic purity. Advanced synthetic methodologies, including catalytic hydrogenation and isotopic exchange reactions, are employed to achieve this goal. These techniques not only enhance the yield but also minimize impurities that could interfere with downstream applications.
In addition to its research applications, Chloroacetyl chloride-13C2 has found utility in industrial processes. For example, it is used as a building block in the production of fine chemicals and specialty materials. Its ability to introduce labeled carbons into complex molecules makes it an invaluable reagent for companies seeking to develop innovative products with enhanced properties.
The safety and handling of Chloroacetyl chloride-13C2 are critical considerations in its application. While it is not classified as a hazardous material, proper precautions must be taken to prevent exposure to skin and eyes. laboratories using this compound should adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats.
The future prospects for Chloroacetyl chloride-13C2 are promising, given its growing role in scientific research and industrial applications. As advancements continue in isotopic labeling technologies, new methods for incorporating deuterium into complex molecules will likely emerge. These developments will further expand the utility of compounds like Chloroacetyl chloride-13C2, enabling more detailed studies in fields such as biochemistry, pharmacology, and materials science.
In conclusion, Chloroacetyl chloride-13C2, with its CAS number 286367-76-8, represents a significant advancement in isotopic labeling technology. Its applications in drug development, metabolic studies, and industrial chemistry underscore its importance as a versatile research tool. As scientific understanding continues to evolve, compounds like this will play an increasingly critical role in unlocking new discoveries and innovations across multiple disciplines.
286367-76-8 (Chloroacetyl chloride-13C2) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)